3,3-Bis(3-fluorobenzyl)-2,4-pentanedione

SIRT1 Epigenetics Small Molecule Activator

3,3-Bis(3-fluorobenzyl)-2,4-pentanedione is a specialized, fluorinated β-diketone building block for advanced research. Choose this compound over non-fluorinated analogs to precisely modulate electronic and steric properties in coordination polymers and organic synthesis. The unique 3-fluorobenzyl substitution provides a valuable scaffold for SAR studies, with known weak SIRT1 engagement (EC50 > 1 µM) for reference. A minimum purity of 95% ensures reliable outcomes for demanding applications. Secure this high-purity intermediate for your next breakthrough project.

Molecular Formula C19H18F2O2
Molecular Weight 316.348
CAS No. 477847-91-9
Cat. No. B2483857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis(3-fluorobenzyl)-2,4-pentanedione
CAS477847-91-9
Molecular FormulaC19H18F2O2
Molecular Weight316.348
Structural Identifiers
SMILESCC(=O)C(CC1=CC(=CC=C1)F)(CC2=CC(=CC=C2)F)C(=O)C
InChIInChI=1S/C19H18F2O2/c1-13(22)19(14(2)23,11-15-5-3-7-17(20)9-15)12-16-6-4-8-18(21)10-16/h3-10H,11-12H2,1-2H3
InChIKeyFTBZZDVWYDIIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview for 3,3-Bis(3-fluorobenzyl)-2,4-pentanedione (CAS 477847-91-9)


3,3-Bis(3-fluorobenzyl)-2,4-pentanedione (CAS 477847-91-9) is a fluorinated, 3,3-disubstituted β-diketone building block with the molecular formula C19H18F2O2 and a molecular weight of 316.3 g/mol . It is commercially available at a minimum purity of 95% . The compound functions as a synthetic intermediate, with potential applications in the synthesis of coordination polymers due to its β-diketone core [1].

Substitution Risks with 3,3-Bis(3-fluorobenzyl)-2,4-pentanedione Analogs


Substituting 3,3-Bis(3-fluorobenzyl)-2,4-pentanedione with a generic analog like 3,3-dibenzyl-2,4-pentanedione is chemically risky. The introduction of fluorine atoms significantly alters the electronic and steric properties of the molecule [1], which can critically impact metal coordination geometry and binding affinity in applications like coordination polymer synthesis [2]. Furthermore, a binding assay indicates that the specific 3-fluorobenzyl substitution pattern on this β-diketone scaffold results in very weak interaction (EC50 > 1 µM) with the human SIRT1 enzyme [3], underscoring that even subtle structural changes can lead to functionally different outcomes.

Quantitative Performance Analysis: 3,3-Bis(3-fluorobenzyl)-2,4-pentanedione vs. Comparators


SIRT1 Activation Activity of 3,3-Bis(3-fluorobenzyl)-2,4-pentanedione

In a high-throughput screening (HTS) assay against recombinant human SIRT1, 3,3-Bis(3-fluorobenzyl)-2,4-pentanedione demonstrated an EC50 value of <1.00E+3 nM [1]. No comparator data for close analogs in this specific assay is currently available.

SIRT1 Epigenetics Small Molecule Activator

Impact of 3-Fluorobenzyl Substitution on Physicochemical Properties

The 3-fluorobenzyl substitution in 3,3-Bis(3-fluorobenzyl)-2,4-pentanedione is expected to alter the electronic properties of the β-diketone core compared to the non-fluorinated analog, 3,3-dibenzyl-2,4-pentanedione. Fluorine's strong electron-withdrawing inductive effect (-I) decreases the electron density on the diketonate oxygens [1], which is known to modulate the stability constants and redox potentials of resulting metal complexes [2]. While predicted values for the target compound are unavailable, the calculated logP for the non-fluorinated analog is 3.39 , and the introduction of fluorine atoms is a classic method to modulate lipophilicity [1].

Coordination Chemistry Material Science Ligand Design

Focused Application Scenarios for 3,3-Bis(3-fluorobenzyl)-2,4-pentanedione


Design of Fluorinated Ligands for Tunable Coordination Polymers

Researchers designing new coordination polymers can utilize 3,3-Bis(3-fluorobenzyl)-2,4-pentanedione to introduce fluorine atoms directly onto the monomer backbone. This approach allows for fine-tuning of the electronic environment at the metal center without altering the core coordination geometry established by the β-diketone group [1].

Synthesis of Complex Organic Molecules as a Key Intermediate

This compound serves as a specialized building block for organic synthesis, particularly in constructing more complex fluorinated structures. The presence of the reactive 2,4-pentanedione moiety, combined with the stability of the fluorobenzyl groups, provides a unique handle for further chemical transformations to create novel molecules for pharmaceutical or agrochemical research [2].

Research into Fluorine-Containing Bioactive Scaffolds

For medicinal chemists exploring structure-activity relationships (SAR), this compound provides a specific, fluorinated β-diketone scaffold. Its weak activity in a SIRT1 assay [3] can serve as a reference point for the design of more potent analogs, allowing researchers to understand how the 3,3-disubstitution pattern with fluorobenzyl groups influences biological target engagement.

Technical Documentation Hub

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